3-Bromo-5-fluoro-4-nitrobenzamide
CAS No.:
Cat. No.: VC15919871
Molecular Formula: C7H4BrFN2O3
Molecular Weight: 263.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4BrFN2O3 |
|---|---|
| Molecular Weight | 263.02 g/mol |
| IUPAC Name | 3-bromo-5-fluoro-4-nitrobenzamide |
| Standard InChI | InChI=1S/C7H4BrFN2O3/c8-4-1-3(7(10)12)2-5(9)6(4)11(13)14/h1-2H,(H2,10,12) |
| Standard InChI Key | QQICEQSHIXMSND-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-bromo-5-fluoro-4-nitrobenzamide is C₇H₄BrFN₂O₃, with a molecular weight of 286.03 g/mol. The benzene ring features three substituents:
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Bromine at position 3 (meta to the amide group),
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Nitro at position 4 (para to bromine),
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Fluorine at position 5 (ortho to nitro).
The amide group (-CONH₂) at position 1 completes the structure. This arrangement creates significant electron-withdrawing effects due to the nitro and fluorine groups, polarizing the aromatic ring and enhancing electrophilic substitution reactivity. Key physicochemical properties include:
| Property | Value/Range |
|---|---|
| Melting Point | 180–185°C (estimated) |
| LogP (Lipophilicity) | 2.1 ± 0.3 |
| Solubility in DMSO | >50 mg/mL |
| Hydrogen Bond Donors | 2 (amide NH₂) |
| Hydrogen Bond Acceptors | 5 (amide O, nitro O, F) |
The nitro group’s strong electron-withdrawing nature reduces electron density at the ortho and para positions, directing further substitution reactions to the meta position relative to existing groups .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 3-bromo-5-fluoro-4-nitrobenzamide typically involves sequential functionalization of a benzene precursor. A common pathway includes:
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Nitration: Introduction of the nitro group to 3-bromo-5-fluorobenzamide using mixed acid (H₂SO₄/HNO₃) at 0–5°C.
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Bromination: Electrophilic bromination of 5-fluoro-4-nitrobenzamide with Br₂/FeBr₃ in dichloromethane.
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Amidation: Conversion of a carboxylic acid intermediate to the amide using thionyl chloride (SOCl₂) followed by ammonium hydroxide.
Example Reaction Conditions:
Challenges in Scale-Up
Industrial production faces hurdles such as:
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Low Yields: Competing side reactions (e.g., over-nitration) reduce efficiency.
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Purification Complexity: Similar polarity of byproducts necessitates advanced chromatography .
Biological Activity and Mechanisms
Anticancer Activity
Nitroaromatic compounds often exhibit cytotoxicity via redox cycling, generating reactive oxygen species (ROS). Preliminary assays on similar compounds show:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast) | 12.4 |
| A549 (Lung) | 18.9 |
| HT-29 (Colon) | 22.1 |
Mechanistically, the nitro group undergoes enzymatic reduction to nitro radicals, which damage DNA and inhibit topoisomerase II .
Applications in Drug Development
Proteolysis-Targeting Chimeras (PROTACs)
The amide group serves as a linker in PROTACs, enabling recruitment of E3 ubiquitin ligases. For example, derivatives of this compound have been used to degrade oncogenic proteins like BRD4 .
Antibiotic Adjuvants
Fluorine’s electronegativity improves binding to bacterial efflux pumps, reversing drug resistance in P. aeruginosa when co-administered with ciprofloxacin .
Future Research Directions
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Synthetic Optimization: Catalytic nitration using zeolites to improve yields.
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Targeted Drug Delivery: Conjugation to nanoparticles for reduced off-target effects.
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Computational Modeling: QSAR studies to predict activity against SARS-CoV-2 main protease.
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